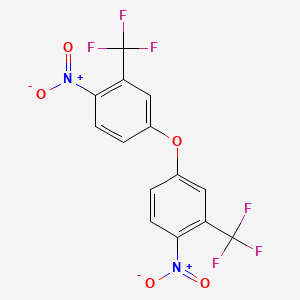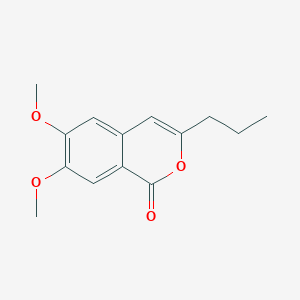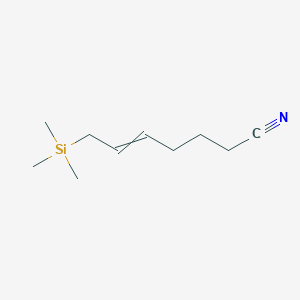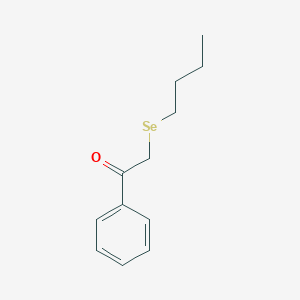
Ethanone, 2-(butylseleno)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(butylseleno)-1-phenyl- is an organic compound that belongs to the class of seleno ketones. This compound features a phenyl group attached to the ethanone backbone, with a butylseleno substituent at the second position. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(butylseleno)-1-phenyl- typically involves the reaction of phenyl ethanone with butylselenol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the butylselenol acts as a nucleophile, replacing a leaving group on the phenyl ethanone. The reaction is often carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and advanced purification techniques such as column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 2-(butylseleno)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers.
Substitution: The butylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenoethers.
Substitution: Various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(butylseleno)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2-(butylseleno)-1-phenyl- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific molecular targets, modulating signaling pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 2-(methylseleno)-1-phenyl-
- Ethanone, 2-(ethylseleno)-1-phenyl-
- Ethanone, 2-(propylseleno)-1-phenyl-
Comparison: Ethanone, 2-(butylseleno)-1-phenyl- is unique due to the length of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group may also affect the compound’s biological activity, making it more or less effective in certain applications.
Eigenschaften
CAS-Nummer |
185815-22-9 |
|---|---|
Molekularformel |
C12H16OSe |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-butylselanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OSe/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
XCWZYJCEVMWLRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Se]CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



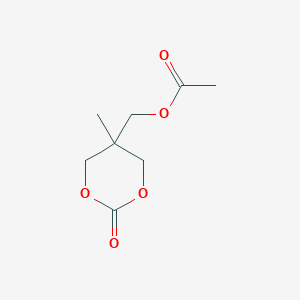
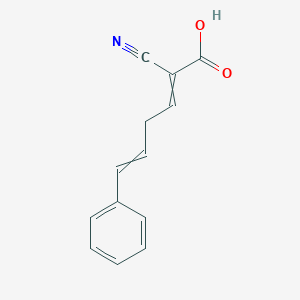
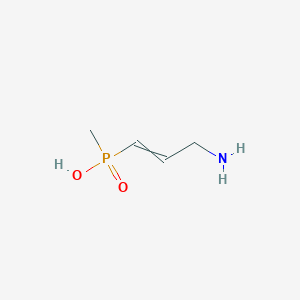
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
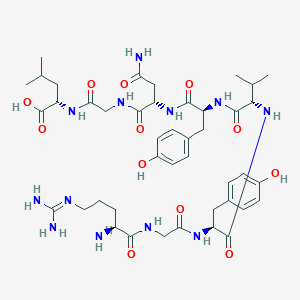
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
